![molecular formula C21H25N3O B10884297 3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It belongs to the class of quinazolinone derivatives and exhibits interesting pharmacological properties.
3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone: is a chemical compound with the empirical formula C₁₉H₂₁N₃O.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 3,4-dihydroisoquinoline with 1-(pyridin-4-ylmethyl)piperidin-3-one.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane) with acid or base catalysts.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
化学反応の分析
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyridine or piperidine rings.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties, including potential therapeutic applications.
Industry: Limited industrial applications due to its specialized nature.
作用機序
- The exact mechanism of action remains an area of ongoing research.
- It likely interacts with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
Similar Compounds:
Remember that this information is based on available literature, and further research may reveal additional insights
特性
分子式 |
C21H25N3O |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c25-21(24-13-9-18-4-1-2-5-19(18)16-24)20-6-3-12-23(15-20)14-17-7-10-22-11-8-17/h1-2,4-5,7-8,10-11,20H,3,6,9,12-16H2 |
InChIキー |
WFKHITGEJNDWAT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10884234.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
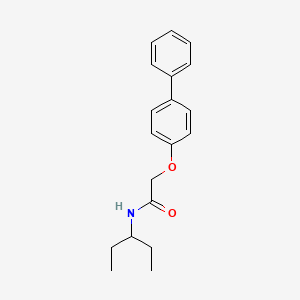
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10884246.png)
![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
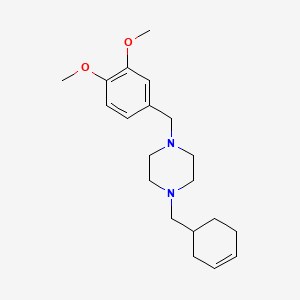
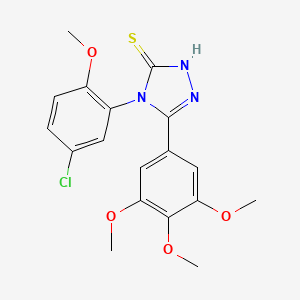
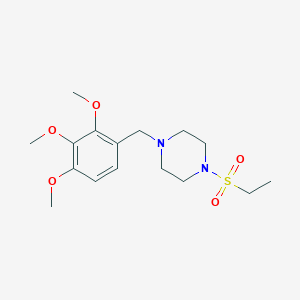
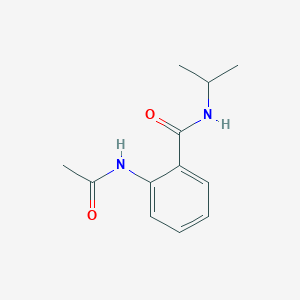
![1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884272.png)
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
